

# Head-to-Head Comparison: CD73-IN-13 and AB680 in Focus

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## Compound of Interest

Compound Name: CD73-IN-13

Cat. No.: B12398095

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In the landscape of immuno-oncology, the inhibition of the ecto-5'-nucleotidase (CD73) has emerged as a promising strategy to counteract the immunosuppressive tumor microenvironment. This guide provides a detailed comparison of two small molecule CD73 inhibitors: **CD73-IN-13** and AB680.

It is important to note that, as of the latest available information, there is a significant disparity in the publicly accessible data for these two compounds. While AB680 has been extensively characterized in preclinical and clinical studies, detailed experimental data for **CD73-IN-13** is not readily available in the public domain. Therefore, this guide will provide a comprehensive overview of AB680, with the understanding that a direct, data-driven comparison with **CD73-IN-13** is not currently feasible.

## AB680: A Potent and Clinically Investigated CD73 Inhibitor

AB680 (also known as quemliclustat) is a potent, reversible, and selective small-molecule inhibitor of human CD73. It has been the subject of numerous preclinical studies and is currently being evaluated in clinical trials for the treatment of various solid tumors.

## Biochemical and Cellular Potency

AB680 demonstrates exceptional potency against human CD73 with a  $K_i$  in the picomolar range. Its inhibitory activity has been confirmed in various in vitro assays, including with soluble recombinant human CD73 and on the surface of different cell types.

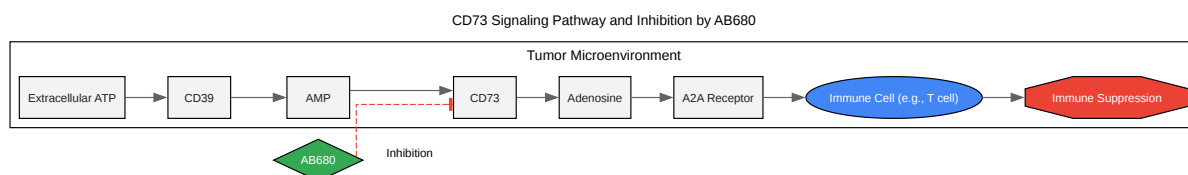
Parameter	Value	Cell Type/Assay Condition
Ki (hCD73)	4.9 pM[1][2]	Human CD73
IC50 (soluble hCD73)	0.043 nM[2]	Soluble human CD73
IC50 (CHO cells)	0.070 nM[2]	CHO cells expressing human CD73
IC50 (Human CD8+ T cells)	0.66 nM[2]	Isolated human CD8+ T cells
IC50 (Mouse CD8+ T cells)	0.008 nM[2]	Isolated mouse CD8+ T cells
IC50 (Human PBMCs)	0.011 nM[2]	Human peripheral blood mononuclear cells

## Selectivity

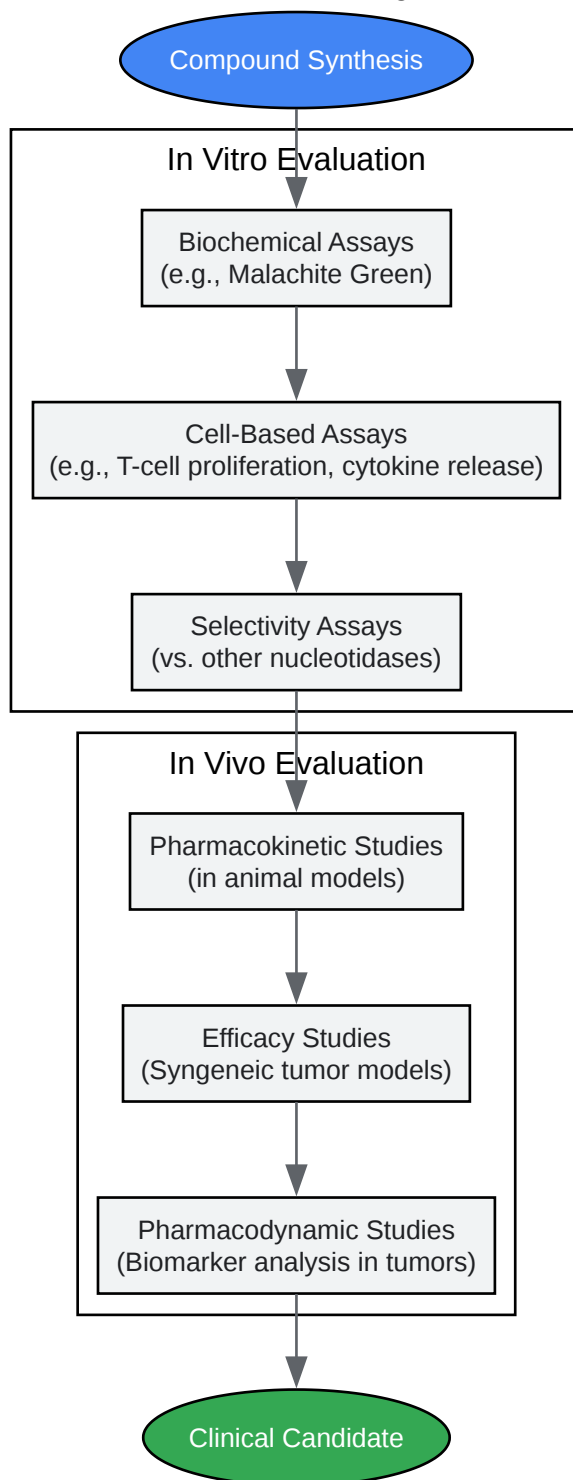
AB680 exhibits high selectivity for CD73 over other related ecto-nucleotidases, such as CD39, which is crucial for minimizing off-target effects. Reports indicate a selectivity of over 10,000-fold for CD73 compared to CD39[2].

## Mechanism of Action

AB680 is a reversible and competitive inhibitor of CD73[3]. By binding to the active site of the CD73 enzyme, it blocks the hydrolysis of adenosine monophosphate (AMP) to adenosine. The reduction of adenosine in the tumor microenvironment alleviates the suppression of immune cells, thereby enhancing the anti-tumor immune response.



## General Workflow for Evaluating CD73 Inhibitors

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## References

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